molecular formula C15H11BrN2O2 B2943390 Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-69-9

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2943390
CAS RN: 866133-69-9
M. Wt: 331.169
InChI Key: ZMPREOOJEDSADE-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 866133-69-9. It has a molecular weight of 331.17 . This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has also been reported .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H11BrN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemical Synthesis and Modification

Imidazo[1,2-a]pyridine derivatives, including those similar to Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate, are of significant interest in chemical synthesis. For instance, the bromination of 2-aryl-imidazo[1,2-a]pyridines, such as the reaction where the hydrogen in the 3-position is replaced during bromination, showcases the reactivity and potential for further chemical modification of these compounds (Godovikova & Gol'dfarb, 1965). Additionally, the synthesis of imidazo[1,2-a]pyridines via reactions with triethylamine, leading to various derivatives, highlights the versatility and potential for creating a wide array of structurally related compounds for further study (Khalafy, Setamdideh, & Dilmaghani, 2002).

Biological Activity and Potential Applications

Imidazo[1,2-a]pyridine-based compounds have demonstrated significant biological activity, underscoring their potential in therapeutic applications. A study on the anticholinesterase potential of imidazo[1,2-a]pyridine derivatives revealed that certain compounds in this class could be clinically important for treating heart and circulatory failures, with many others under development for pharmaceutical uses (Kwong et al., 2019). Another research found novel selenylated imidazo[1,2-a]pyridines showing promising activity against breast cancer cells, suggesting the potential of these compounds in chemotherapy (Almeida et al., 2018).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for imidazo[1,2-a]pyridine derivatives, such as the fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles, represents a significant advance over traditional in-flask methods. This approach facilitates the multistep synthesis of complex derivatives, including potential drug candidates, without the need for intermediate isolation (Herath, Dahl, & Cosford, 2010).

Anthelmintic Properties

Some methyl imidazo[1,2-a]pyridine-2-carbamates have been synthesized and evaluated for anthelmintic activity, with certain compounds showing efficacy against a broad range of helminths in animal models. This indicates the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for parasitic infections (Bochis et al., 1978).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science.

properties

IUPAC Name

methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPREOOJEDSADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate

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